molecular formula C8H13NO3 B2497583 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione CAS No. 2361634-42-4

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

Cat. No. B2497583
CAS RN: 2361634-42-4
M. Wt: 171.196
InChI Key: KQBLJZUZCRMNAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione and related compounds involves a variety of chemical reactions, showcasing the flexibility and complexity of synthesizing such molecules. For instance, the preparation of similar acridinedione derivatives highlights the intricate steps involved in obtaining these compounds, including crystallization and analysis through X-ray diffraction, which reveals detailed structural conformations (Shi et al., 2007). Another study describes the synthesis of 6,12‐dihydro‐1,3,7,9‐tetramethyl‐5H, 11H‐dipyrido[1,2‐a:1′,2′‐d]pyrazine‐2,8‐dione via the Hilbert-Johnson reaction, which could be analogous to methods for synthesizing similar compounds (Oresic et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds related to this compound reveals detailed insights into their conformation and bonding. X-ray crystallography has been extensively used to determine the conformations, showing how different substituents and modifications affect the overall structure. For example, crystallographic analysis has elucidated the structures of compounds with similar backbones, indicating how molecular modifications can influence the spatial arrangement and stability of these molecules (Blake et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are diverse, ranging from cyclization to substitution reactions. The reactivity of such compounds often depends on the functional groups present, with studies demonstrating how these groups participate in various chemical transformations. For instance, the formation of Schiff bases from similar compounds through reactions with aldehydes or ketones illustrates the chemical versatility and reactivity of the piperidine-dione framework (E. Opozda et al., 2006).

Scientific Research Applications

Synthesis and Indicator Application

A study conducted by Pyrko (2021) explored the synthesis of a new derivative of 10-hydroxydecahydroacridine-1,8-dione and its potential use as an acid-base titration indicator. This environmentally friendly synthesis involved a one-pot interaction of different compounds in a water-alcohol or water solution, producing a substance that shows intense violet light absorption in water-alcohol solution. This substance can be used as an indicator for the titration of strong acids and bases (Pyrko, 2021).

Electrochemical Methylation

The research by Norcott et al. (2019) introduced TEMPO-Me, a stable compound that becomes an electrophilic methylating agent upon electrochemical oxidation. This compound, in the presence of an electrochemical stimulus, can be used to methylate aromatic acids, demonstrating its potential in synthetic chemistry (Norcott et al., 2019).

X-Ray Crystallography and Molecular Mechanics

Anderson et al. (1993) conducted a study on derivatives of N-methoxy- and N-tert-butoxy-2,2,6,6-tetramethylpiperidine. They used X-ray crystallographic studies and molecular mechanics calculations to understand the ground-state conformations of these compounds. This research contributes to the understanding of molecular structures and their potential applications in material science and molecular design (Anderson et al., 1993).

Synthesis of Novel Compounds

A study by Leflemme et al. (2001) described the synthesis of novel 6-arylpiperidine-2,4-diones, starting from β-aryl-β-aminoacids. This synthesis pathway yields useful building blocks for heterocyclic chemistry, illustrating the compound's relevance in the development of new chemical entities (Leflemme et al., 2001).

Electron Transport Layer in Polymer Solar Cells

Research by Hu et al. (2015) focused on the synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells. This study highlights the application of similar compounds in renewable energy technology, particularly in improving the efficiency of solar cells (Hu et al., 2015).

properties

IUPAC Name

6-(methoxymethyl)-6-methylpiperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(5-12-2)4-6(10)3-7(11)9-8/h3-5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBLJZUZCRMNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(=O)N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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